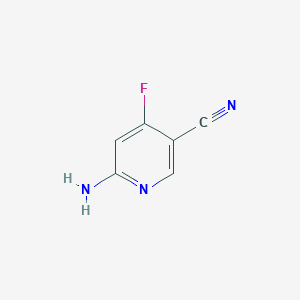
6-Amino-4-fluoronicotinonitrile
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
6-amino-4-fluoropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-1-6(9)10-3-4(5)2-8/h1,3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKZCKNJGIKMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
6-Amino-4-fluoronicotinonitrile (AFN) is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article delves into the biological activity of AFN, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHFN
- CAS Number : 1708974-11-1
- Molecular Weight : 140.12 g/mol
AFN primarily acts as an FGFR4 inhibitor, which is crucial for various cellular processes such as proliferation, migration, and differentiation. FGFRs are involved in signaling pathways that regulate critical biological functions, including tissue repair and tumorigenesis. The inhibition of FGFR4 by AFN can lead to:
- Suppression of tumor cell proliferation.
- Induction of apoptosis in cancer cells.
- Modulation of angiogenesis, impacting tumor growth and metastasis.
Biological Activity Overview
AFN has been studied for its potential effects in various cancer types:
Case Studies
-
Liver Cancer Treatment :
A study demonstrated that AFN effectively inhibited the proliferation of liver cancer cells by targeting FGFR4. The results indicated a significant reduction in tumor size in preclinical models, suggesting its potential as a therapeutic agent for hepatocellular carcinoma (HCC) . -
Breast Cancer Research :
In vitro studies showed that AFN inhibited breast cancer cell migration and invasion by blocking FGFR4 signaling pathways. This highlights its potential role in preventing metastasis in breast cancer patients . -
Prostate Cancer Application :
AFN's selectivity for FGFR4 over other FGFR isoforms presents a promising avenue for prostate cancer treatment, where traditional therapies often have severe side effects. Preclinical trials indicated that AFN could reduce tumor burden without the hyperphosphatemia associated with pan-FGFR inhibitors .
科学的研究の応用
Pharmaceutical Development
6-Amino-4-fluoronicotinonitrile serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity. Notably:
- FGFR4 Inhibition : It has been investigated as an inhibitor of fibroblast growth factor receptor 4 (FGFR4), which plays a significant role in cancer progression. Research indicates that compounds derived from this compound can effectively inhibit FGFR4, suggesting potential applications in cancer therapeutics .
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. In vitro testing revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate its potential as a lead candidate for the development of new antibiotics .
Cancer Research
The compound has shown promise in anticancer research due to its ability to induce apoptosis in cancer cells. For example:
- Cell Viability Reduction : Studies on human breast cancer cell lines (e.g., MCF-7) demonstrated significant decreases in cell viability at concentrations above 10 µM.
- Apoptosis Induction : Flow cytometry analyses indicated an increase in apoptotic cells post-treatment, highlighting its potential as a therapeutic agent against specific cancers .
Case Study 1: Antimicrobial Agents Development
A pharmaceutical company explored the use of this compound as a lead candidate for new antibiotics due to its broad-spectrum antimicrobial activity. The findings supported further development into clinical trials, emphasizing the compound's potential in addressing antibiotic resistance .
Case Study 2: Cancer Therapeutics Optimization
Another study focused on optimizing formulations containing this compound to enhance bioavailability and efficacy against specific cancer types. Results indicated promising outcomes in preclinical models, paving the way for future clinical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


